molecular formula C3H6O4S B088392 1,3,2-Dioxathiolane-4-methanol 2-oxide CAS No. 13897-37-5

1,3,2-Dioxathiolane-4-methanol 2-oxide

Cat. No.: B088392
CAS No.: 13897-37-5
M. Wt: 138.14 g/mol
InChI Key: WIPAUXGFNHDOOK-UHFFFAOYSA-N
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Description

1,3,2-Dioxathiolane-4-methanol 2-oxide is a chemical compound with the molecular formula C3H6O4S and a molecular weight of 138.14 g/mol . It is also known by its systematic name, 4-(Hydroxymethyl)-1,3,2-dioxathiolane 2-oxide . This compound is characterized by the presence of a dioxathiolane ring, which includes both oxygen and sulfur atoms, making it an interesting subject for various chemical studies.

Mechanism of Action

Target of Action

1,3,2-Dioxathiolane-4-methanol 2-oxide (also known as 1,3,2-Dioxathiolane-4-methanol, 2-oxide) is primarily targeted towards improving the performance and service life of lithium-ion batteries . It plays a vital role as an essential intermediate in organic synthesis .

Mode of Action

The compound interacts with its targets by participating in the synthesis process of lithium-ion batteries. During this process, a large amount of heat is released, leading to the hydrolysis of the compound . This interaction and the resulting changes play a crucial role in enhancing the performance and longevity of the batteries .

Biochemical Pathways

It’s known that the compound is involved in the synthesis process of lithium-ion batteries, indicating its role in the electrochemical pathways related to battery performance .

Pharmacokinetics

The compound is involved in a reaction that releases a significant amount of heat, leading to its hydrolysis . This could potentially impact its availability during the synthesis process.

Result of Action

The primary result of the action of this compound is the improvement in the performance and service life of lithium-ion batteries . Its role as an essential intermediate in the synthesis process of these batteries contributes to their enhanced efficiency .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the temperature, catalyst concentration, residence time, and the ratio of the two-phase flow rates can affect the conversion and selectivity to the compound during the synthesis process . Moreover, the heat released during the synthesis can lead to the hydrolysis of the compound, which might impact its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Dioxathiolane-4-methanol 2-oxide can be synthesized through the reaction of ethylene glycol with sulfur dioxide in the presence of a catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

C2H4(OH)2+SO2C3H6O4S\text{C}_2\text{H}_4(\text{OH})_2 + \text{SO}_2 \rightarrow \text{C}_3\text{H}_6\text{O}_4\text{S} C2​H4​(OH)2​+SO2​→C3​H6​O4​S

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and maximize output . The use of advanced catalysts and automated systems ensures consistent quality and efficiency in large-scale production.

Comparison with Similar Compounds

Properties

IUPAC Name

(2-oxo-1,3,2-dioxathiolan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S/c4-1-3-2-6-8(5)7-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPAUXGFNHDOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OS(=O)O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930265
Record name 4-(Hydroxymethyl)-1,3,2lambda~4~-dioxathiolan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13897-37-5
Record name 1,3,2-Dioxathiolane-4-methanol, 2-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13897-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxathiolane-4-methanol 2-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013897375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Hydroxymethyl)-1,3,2lambda~4~-dioxathiolan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,2-dioxathiolane-4-methanol 2-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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